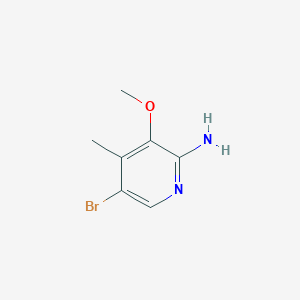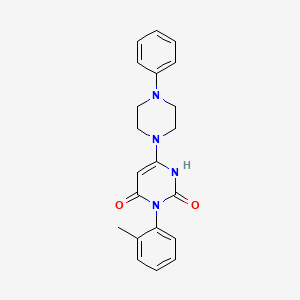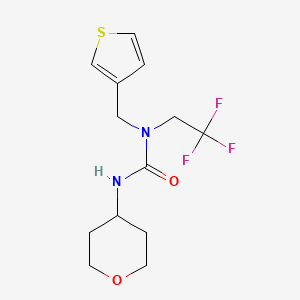![molecular formula C25H20N4O4 B2664353 3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1326909-32-3](/img/no-structure.png)
3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H20N4O4 and its molecular weight is 440.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Quinazoline Derivatives :
- Research has shown that quinazoline derivatives can be synthesized through various chemical reactions, offering potential for creating structurally diverse compounds for various applications (Gorelik et al., 1971).
- Another study described the synthesis of complex heterocyclic ortho-quinones, highlighting the chemical versatility and potential for the development of novel compounds with unique properties (Rajesh et al., 2011).
Potential in Medicinal Chemistry :
- Quinazoline derivatives have been explored for their potential in medicinal chemistry. For instance, novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties have been synthesized and tested for antitumor activity (Maftei et al., 2013).
- Furthermore, the synthesis and cytotoxic evaluation of quinazolinone derivatives as potential anticancer agents have been reported, emphasizing the therapeutic possibilities of these compounds (Poorirani et al., 2018).
Application in Green Chemistry :
- Studies have also focused on the environmentally friendly synthesis of quinazoline derivatives. For example, a green approach for the synthesis of benzo[h]pyrazolo[3,4-b]quinoline-5,10-diones was reported, highlighting the role of these compounds in sustainable chemistry practices (Ren et al., 2015).
Herbicidal Applications :
- Quinazoline derivatives have been investigated for their potential as herbicides. A study on the synthesis and herbicidal evaluation of triketone-containing quinazoline-2,4-diones demonstrated their effectiveness in controlling weeds, suggesting agricultural applications (Wang et al., 2014).
Antitumoral Properties :
- The synthesis of 6-aryl-benzo[h][1,2,4]-triazolo[5,1-b]quinazoline-7,8-diones and their potent antitumoral properties were also highlighted in another study, further supporting the potential of quinazoline derivatives in cancer research (Wu et al., 2013).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione involves the condensation of 3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-amine with 3-benzyl-2-hydroxyquinazoline-4(1H)-one, followed by cyclization and dehydration to form the final product.", "Starting Materials": [ "3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-amine", "3-benzyl-2-hydroxyquinazoline-4(1H)-one", "Acetic anhydride", "Sodium acetate", "Methanol", "Chloroform", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: 3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-amine is reacted with acetic anhydride and sodium acetate in methanol to form 3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-acetate.", "Step 2: 3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-acetate is reacted with 3-benzyl-2-hydroxyquinazoline-4(1H)-one in chloroform in the presence of sodium hydroxide to form 3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione.", "Step 3: The final product is purified by recrystallization from a mixture of methanol and water, and characterized by various spectroscopic techniques." ] } | |
CAS-Nummer |
1326909-32-3 |
Molekularformel |
C25H20N4O4 |
Molekulargewicht |
440.459 |
IUPAC-Name |
3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H20N4O4/c1-2-32-19-11-8-17(9-12-19)22-27-23(33-28-22)18-10-13-20-21(14-18)26-25(31)29(24(20)30)15-16-6-4-3-5-7-16/h3-14H,2,15H2,1H3,(H,26,31) |
InChI-Schlüssel |
ONBCSMDBZFFNAR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(prop-2-yn-1-yl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}piperidine-4-carboxamide](/img/structure/B2664275.png)
![2-(3-chlorobenzyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2664277.png)
![N-[[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]ethanamine](/img/structure/B2664279.png)
![2-(2-ethyl-1H-benzo[d]imidazol-1-yl)-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide hydrochloride](/img/structure/B2664280.png)
![2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2664282.png)

![ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate](/img/structure/B2664286.png)
![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2664289.png)
![Methyl 1-{[(tert-butoxy)carbonyl]amino}-2-methylindolizine-3-carboxylate](/img/structure/B2664290.png)
![7-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2664292.png)
![Methyl 2-[2-chloropropanoyl(methyl)amino]-2-(oxetan-3-yl)acetate](/img/structure/B2664293.png)
